[4-(2,2-Difluoroethoxy)phenyl]methanol
Overview
Description
[4-(2,2-Difluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2-Difluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form or using reducing agents such as or .
Substitution: It can participate in substitution reactions where the difluoroethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,2-Difluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity . It can be used in the development of bioactive molecules and pharmaceutical agents . Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, this compound is explored for its potential therapeutic applications . It may serve as a precursor for the synthesis of drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in polymer science , coatings , and adhesives .
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways . The difluoroethoxy group can enhance the compound’s lipophilicity , allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors , modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- [4-(2,2-Difluoroethoxy)phenyl]ethanol
- [4-(2,2-Difluoroethoxy)phenyl]acetaldehyde
- [4-(2,2-Difluoroethoxy)phenyl]acetic acid
Comparison: Compared to its similar compounds, [4-(2,2-Difluoroethoxy)phenyl]methanol is unique due to the presence of the methanol group , which imparts distinct chemical reactivity and biological activity . The difluoroethoxy group enhances its stability and lipophilicity , making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQSBPOLDVNXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184389-53-4 | |
Record name | [4-(2,2-difluoroethoxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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